molecular formula C22H31N3O5S B6573087 1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 1020454-44-7

1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No.: B6573087
CAS No.: 1020454-44-7
M. Wt: 449.6 g/mol
InChI Key: DRBOKMFEQFWGKL-UHFFFAOYSA-N
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Description

1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a useful research compound. Its molecular formula is C22H31N3O5S and its molecular weight is 449.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.19844227 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-diethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-5-29-19-12-11-18(15-20(19)30-6-2)22(26)25-17(4)21(16(3)23-25)31(27,28)24-13-9-7-8-10-14-24/h11-12,15H,5-10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBOKMFEQFWGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCCC3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N2O4S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure includes a pyrazole ring, a sulfonyl group, and an azepane moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate physiological responses.

Anticancer Properties

Research indicates that the compound exhibits anticancer activity , particularly against certain cancer cell lines. A study demonstrated that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Effects

Another significant biological activity is its anti-inflammatory effect . In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismModel/System UsedReference
AnticancerInduction of apoptosisBreast cancer cell lines
Anti-inflammatoryInhibition of cytokine productionActivated macrophages
Enzyme inhibitionModulation of metabolic pathwaysVarious enzyme assays

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency at lower concentrations. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory properties involved treating LPS-stimulated macrophages with the compound. The results showed a marked reduction in TNF-alpha and IL-6 levels compared to untreated controls. This highlights its potential application in managing chronic inflammatory conditions.

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